N-butyl-2-methoxy-5-methylaniline
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Overview
Description
N-butyl-2-methoxy-5-methylaniline is an organic compound with the molecular formula C12H19NO It is an aromatic amine, characterized by the presence of a butyl group, a methoxy group, and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-2-methoxy-5-methylaniline typically involves the alkylation of 2-methoxy-5-methylaniline with butyl halides under basic conditions. One common method includes the use of sodium hydroxide as a base and butyl bromide as the alkylating agent. The reaction is carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-butyl-2-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-butyl-2-methoxy-5-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-butyl-2-methoxy-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The pathways involved may include metabolic processes or signal transduction pathways, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylaniline: Lacks the butyl group, making it less hydrophobic.
N-butyl-2-methoxyaniline: Similar structure but without the methyl group on the aromatic ring.
N-butyl-5-methylaniline: Lacks the methoxy group, affecting its reactivity and solubility.
Uniqueness
N-butyl-2-methoxy-5-methylaniline is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the butyl group increases its hydrophobicity, while the methoxy and methyl groups influence its electronic properties and reactivity in substitution reactions.
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
N-butyl-2-methoxy-5-methylaniline |
InChI |
InChI=1S/C12H19NO/c1-4-5-8-13-11-9-10(2)6-7-12(11)14-3/h6-7,9,13H,4-5,8H2,1-3H3 |
InChI Key |
MWTMTSTYAPRRDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)C)OC |
Origin of Product |
United States |
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